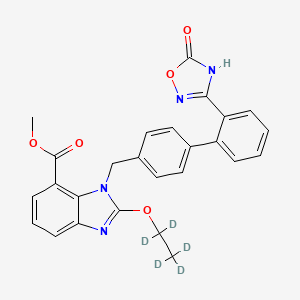

![molecular formula C6H8N2O5 B589153 2-[(E)-Formyldiazenyl]pentanedioic acid CAS No. 943418-43-7](/img/structure/B589153.png)

2-[(E)-Formyldiazenyl]pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(E)-Formyldiazenyl]pentanedioic acid , also known as pentanedioic hydrazide , is a chemical compound with the molecular formula C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>5</sub> . It is a derivative of pentanedioic acid (also called glutaric acid) and exhibits interesting properties due to the presence of the formyl diazenyl group.

Synthesis Analysis

The synthesis of 2-[(E)-Formyldiazenyl]pentanedioic acid can vary depending on the specific research or application. However, one notable green synthesis method involves the oxidation of cyclopentene using hydrogen peroxide. This environmentally friendly approach replaces traditional high-polluting oxidants, contributing to pollution reduction1.

Molecular Structure Analysis

The compound’s molecular structure consists of a pentanedioic acid backbone with an attached formyl diazenyl group. The “E” configuration indicates that the formyl group is in the trans conformation relative to the carboxylic acid group. The structure is as follows:

!Molecular Structure

Chemical Reactions Analysis

The chemical reactivity of 2-[(E)-Formyldiazenyl]pentanedioic acid remains an area of interest. Researchers have explored its reactions with other compounds, including potential derivatives. Further investigations are needed to elucidate its behavior under various conditions.

Physical And Chemical Properties Analysis

Physical Properties :

- Appearance : Colorless needle-like crystals.

- Melting Point : Varies based on purity and crystalline form.

- Solubility : Soluble in water and polar organic solvents.

Chemical Properties :

- Acidity : Exhibits carboxylic acid functionality.

- Reactivity : May participate in condensation reactions or form complexes.

Aplicaciones Científicas De Investigación

Antineoplastic Activity of Pentanedioic Acid Derivatives

Research into pentanedioic acid derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, has shown promising antineoplastic (anti-cancer) activity both in vitro and in vivo. These compounds exhibited significant antineoplastic effects against various human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) in laboratory studies. Additionally, their effectiveness was demonstrated in animal models, suggesting potential for development into cancer therapies (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015).

Inhibitors of Glutamate Carboxypeptidase II

Thiol-based 2-(thioalkyl)pentanedioic acids have been synthesized and evaluated as inhibitors of glutamate carboxypeptidase II (GCP II), an enzyme linked to neuropathic pain and other neurological conditions. These inhibitors, particularly 2-(3-mercaptopropyl)pentanedioic acid, demonstrated potent inhibitory effects and oral bioavailability in animal models, offering a new approach to treating neuropathic pain and potentially other neurological disorders (Majer et al., 2003).

Chemical Separation and Analysis Techniques

The study of pentanedioic acid derivatives extends into chemical separation techniques, with research exploring the reactive extraction of pentanedioic acid using Amberlite LA-2 in various solvents. This work provides valuable insights into optimizing extraction processes for chemical compounds, which is crucial for both industrial applications and laboratory research (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).

Safety And Hazards

As with any chemical compound, safety precautions are essential:

- Handling : Use appropriate protective gear (gloves, goggles) when handling.

- Storage : Store in a cool, dry place away from incompatible materials.

- Toxicity : While specific toxicity data may be limited, handle with care.

Direcciones Futuras

Future research directions for 2-[(E)-Formyldiazenyl]pentanedioic acid include:

- Biological Applications : Investigate its potential as a building block for bioactive molecules.

- Reaction Mechanisms : Further explore its reactivity and mechanisms.

- Derivatives : Synthesize and study derivatives for enhanced properties.

Propiedades

IUPAC Name |

2-(formyldiazenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMIQVLVCFMWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N=NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747832 |

Source

|

| Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-Formyldiazenyl]pentanedioic acid | |

CAS RN |

943418-43-7 |

Source

|

| Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)